molecular formula C7H6F2N2O2 B6354380 Methyl 5-(difluoromethyl)pyrazine-2-carboxylate CAS No. 2112654-87-0

Methyl 5-(difluoromethyl)pyrazine-2-carboxylate

Cat. No.: B6354380
CAS No.: 2112654-87-0
M. Wt: 188.13 g/mol
InChI Key: SYGUENFPBZOVOQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 5-(difluoromethyl)pyrazine-2-carboxylate typically involves the reaction of appropriate pyrazine derivatives with difluoromethylating agents. One common method includes the use of difluoromethyl bromide in the presence of a base to introduce the difluoromethyl group . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and efficiency.

Chemical Reactions Analysis

Methyl 5-(difluoromethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-(difluoromethyl)pyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(difluoromethyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can influence the compound’s binding affinity and specificity, affecting the overall biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, or alteration of metabolic pathways .

Comparison with Similar Compounds

Methyl 5-(difluoromethyl)pyrazine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the difluoromethyl group, which can impart distinct reactivity and interaction profiles compared to its analogs.

Properties

IUPAC Name

methyl 5-(difluoromethyl)pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c1-13-7(12)5-3-10-4(2-11-5)6(8)9/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGUENFPBZOVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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